Cas no 1185398-47-3 (1-(4-Ethyl-phenoxymethyl)-1 H -pyrazol-4-ylamine;hydrochloride)

1-(4-Ethyl-phenoxymethyl)-1H-pyrazol-4-ylamine hydrochloride is a chemically synthesized organic compound featuring a pyrazole core substituted with an amine group and an ethylphenoxymethyl moiety. Its hydrochloride salt form enhances stability and solubility, making it suitable for various research and pharmaceutical applications. The compound's structural characteristics, including the aromatic ether linkage and amine functionality, suggest potential utility as an intermediate in medicinal chemistry, particularly in the development of bioactive molecules. Its well-defined molecular structure allows for precise modifications, facilitating structure-activity relationship studies. The hydrochloride salt ensures consistent handling and storage properties, supporting reproducibility in experimental workflows. This compound is primarily of interest in academic and industrial research settings.
1-(4-Ethyl-phenoxymethyl)-1 H -pyrazol-4-ylamine;hydrochloride structure
1185398-47-3 structure
Product Name:1-(4-Ethyl-phenoxymethyl)-1 H -pyrazol-4-ylamine;hydrochloride
CAS No:1185398-47-3
MF:C12H16ClN3O
MW:253.727941513062
MDL:MFCD04969766
CID:3158629
PubChem ID:44630902
Update Time:2025-05-30

1-(4-Ethyl-phenoxymethyl)-1 H -pyrazol-4-ylamine;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Ethyl-phenoxymethyl)-1 H -pyrazol-4-ylamine;hydrochloride
    • 1185398-47-3
    • 1-((4-Ethylphenoxy)methyl)-1H-pyrazol-4-amine hydrochloride
    • 1-[(4-ethylphenoxy)methyl]pyrazol-4-amine;hydrochloride
    • EN300-762609
    • 1-(4-ETHYLPHENOXYMETHYL)PYRAZOL-4-AMINE HYDROCHLORIDE
    • KXB39847
    • 1-(4-ethyl-phenoxymethyl)-1h-pyrazol-4-ylamine, hydrochloride
    • AKOS024302095
    • 1-((4-Ethylphenoxy)methyl)-1H-pyrazol-4-aminehydrochloride
    • 1-(4-ethyl-phenoxymethyl)-1 h-pyrazol-4-ylamine hydrochloride
    • 1-(4-ethyl-phenoxymethyl)-1h-pyrazol-4-ylaminehydrochloride
    • 1-(4-Ethyl-phenoxymethyl)-1H-pyrazol-4-ylamine hydrochloride
    • 1-[(4-Ethylphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride
    • DB-017328
    • CS-0260891
    • MFCD04969766
    • MDL: MFCD04969766
    • Inchi: 1S/C12H15N3O.ClH/c1-2-10-3-5-12(6-4-10)16-9-15-8-11(13)7-14-15;/h3-8H,2,9,13H2,1H3;1H
    • InChI Key: ZKTYGXWRKCUKLO-UHFFFAOYSA-N
    • SMILES: Cl.O(CN1C=C(C=N1)N)C1C=CC(=CC=1)CC

Computed Properties

  • Exact Mass: 253.0981898Da
  • Monoisotopic Mass: 253.0981898Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 204
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 53.1Ų

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1-(4-Ethyl-phenoxymethyl)-1 H -pyrazol-4-ylamine;hydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:1185398-47-3)1-(4-Ethyl-phenoxymethyl)-1 H -pyrazol-4-ylamine;hydrochloride
Order Number:A1111530
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:59
Price ($):584.0
Email:sales@amadischem.com

Additional information on 1-(4-Ethyl-phenoxymethyl)-1 H -pyrazol-4-ylamine;hydrochloride

Introduction to 1-(4-Ethyl-phenoxymethyl)-1H-pyrazol-4-ylamine;hydrochloride (CAS No: 1185398-47-3)

1-(4-Ethyl-phenoxymethyl)-1H-pyrazol-4-ylamine;hydrochloride, identified by its CAS number 1185398-47-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, which is renowned for its broad spectrum of biological activities and utility in drug development. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and a potential candidate for further pharmacological exploration.

The molecular structure of 1-(4-Ethyl-phenoxymethyl)-1H-pyrazol-4-ylamine;hydrochloride incorporates a pyrazole ring substituted with an ethyl group at the 4-position and a phenoxymethyl side chain. This unique arrangement of functional groups suggests multiple interaction possibilities with biological targets, including enzymes and receptors. The presence of the hydrochloride moiety further influences its pharmacokinetic properties, such as absorption and distribution in the body.

In recent years, there has been growing interest in pyrazole derivatives due to their demonstrated efficacy in various therapeutic areas. For instance, studies have highlighted the potential of pyrazole-based compounds as kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The ethyl group in 1-(4-Ethyl-phenoxymethyl)-1H-pyrazol-4-ylamine;hydrochloride may contribute to modulating the compound's binding affinity and selectivity, making it a promising scaffold for designing novel drugs.

One of the most compelling aspects of this compound is its versatility in medicinal chemistry. Researchers have explored its use as a building block for more complex molecules, leveraging its reactive sites to introduce additional functional groups. This flexibility has led to several innovative synthetic pathways that could be applied to other drug candidates. The hydrochloride form, in particular, has been found to improve the compound's handling during synthesis and purification, streamlining the development process.

The pharmacological profile of 1-(4-Ethyl-phenoxymethyl)-1H-pyrazol-4-ylamine;hydrochloride has been the subject of numerous preclinical studies. These investigations have revealed potential therapeutic effects across multiple disease models, including neurological disorders and metabolic diseases. The phenoxymethyl group is known to interact with certain biological pathways, which could explain its observed activity. However, further research is needed to fully elucidate its mechanism of action and optimize its pharmacological properties.

Advanced computational methods have also been employed to study 1-(4-Ethyl-phenoxymethyl)-1H-pyrazol-4-ylamine;hydrochloride. Molecular docking simulations have shown that this compound can bind effectively to various protein targets, suggesting multiple avenues for therapeutic intervention. These simulations provide valuable insights into how the compound interacts with biological systems at the molecular level, guiding the design of more potent derivatives.

The synthesis of 1-(4-Ethyl-phenoxymethyl)-1H-pyrazol-4-ylamine;hydrochloride involves several key steps that highlight the ingenuity of modern synthetic chemistry. The introduction of the pyrazole ring is typically achieved through condensation reactions, while the phenoxymethyl side chain is often installed via nucleophilic substitution or metal-catalyzed coupling reactions. The final step involves converting the free base into its hydrochloride salt, which is accomplished through treatment with hydrochloric acid under controlled conditions.

Industrial-scale production of this compound presents unique challenges but also opportunities for innovation. Process optimization techniques have been developed to enhance yield and purity while minimizing waste. These advancements are critical for ensuring that pharmaceutical compounds like 1-(4-Ethyl-phenoxymethyl)-1H-pyrazol-4-ylamine;hydrochloride can be produced efficiently and sustainably.

The regulatory landscape for new pharmaceutical compounds requires rigorous testing to ensure safety and efficacy before they can reach clinical use. Researchers are currently navigating these requirements for 1-(4-Ethyl-phenoxymethyl)-1H-pyrazol-4-ylamine;hydrochloride, conducting comprehensive toxicology studies and formulation development work. These efforts are essential for demonstrating that the compound meets stringent standards before it can be considered for human trials.

Future directions for research on 1-(4-Ethyl-phenoxymethyl)-1H-pyrazol-4-ylamine;hydrochloride include exploring its potential in combination therapies and investigating its long-term effects. Combination therapies involve using multiple drugs together to achieve greater therapeutic effects than individual treatments alone. This approach has shown promise in treating complex diseases such as cancer and HIV/AIDS. Additionally, long-term studies will provide crucial data on the compound's safety profile over extended periods.

The role of computational chemistry in drug discovery cannot be overstated. By leveraging powerful computational tools, researchers can predict how different molecules will behave before conducting expensive wet-lab experiments. This has accelerated the drug discovery process significantly and allowed for more targeted research efforts like those involving 1-(4-Ethyl-phenoxymethyl)-1H-pyrazol-4-ylamine;hydrochloride.

In conclusion,1-(4-Ethyl-phenoxymethyl)-1H-pyrazol-4-yllamine;hydrochloride (CAS No: 1185398-47-3) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structure, combined with its observed biological activity, makes it a valuable candidate for further investigation. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in developing novel therapeutics for various diseases.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1185398-47-3)1-(4-Ethyl-phenoxymethyl)-1 H -pyrazol-4-ylamine;hydrochloride
A1111530
Purity:99%
Quantity:1g
Price ($):584.0
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